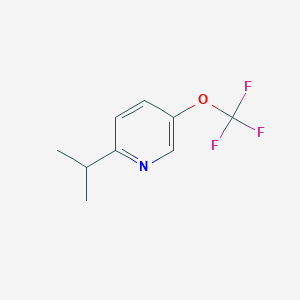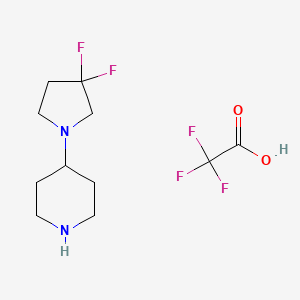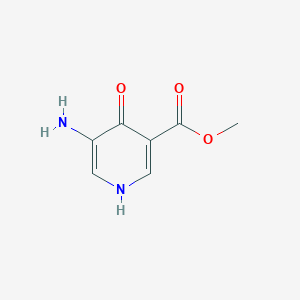
3-Fluoro-5-iodoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both fluorine and iodine atoms in the 3 and 5 positions, respectively, makes this compound particularly interesting for medicinal chemistry and material science applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodoisoquinoline can be achieved through several methods. One common approach involves the metalation of 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine with lithium 2,2,6,6-tetramethylpiperidide, followed by iodination . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to facilitate the coupling of fluorinated and iodinated aromatic rings .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex aromatic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Cross-Coupling: Palladium catalysts, boron reagents, and appropriate ligands are typically used.
Oxidation/Reduction: Reagents such as potassium permanganate, sodium borohydride, and hydrogen gas can be employed.
Major Products: The major products formed from these reactions include substituted isoquinolines, biaryl compounds, and various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodoisoquinoline has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-5-chloroisoquinoline
- 3-Fluoro-5-bromoisoquinoline
- 3-Fluoro-5-methylisoquinoline
Comparison: Compared to its analogs, 3-Fluoro-5-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and suitability for specific applications .
Eigenschaften
Molekularformel |
C9H5FIN |
|---|---|
Molekulargewicht |
273.05 g/mol |
IUPAC-Name |
3-fluoro-5-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H |
InChI-Schlüssel |
MTVNPPDJRAOUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
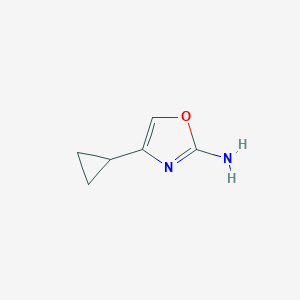

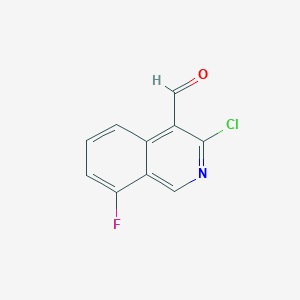
![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
